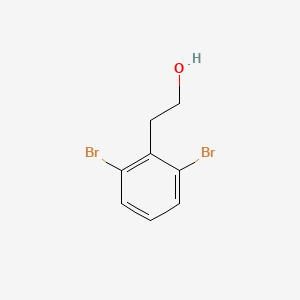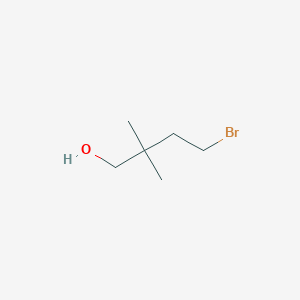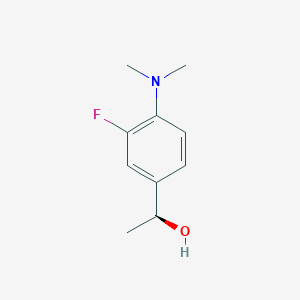
2-(2,6-Dibromophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenol to produce 2,6-dibromophenol, which is then subjected to a Grignard reaction with ethylene oxide to yield the desired product . The reaction conditions typically include the use of a solvent like dichloromethane and a base such as diisopropylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions followed by purification processes such as distillation and crystallization to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,6-dibromophenyl)acetaldehyde or 2-(2,6-dibromophenyl)acetone.
Reduction: Formation of 2-(2,6-dibromophenyl)ethane.
Substitution: Formation of 2-(2,6-diaminophenyl)ethanol or 2-(2,6-dithiophenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(2,6-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromophenyl)ethanol involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dibromophenyl)ethanol
- 2-(2,6-Dichlorophenyl)ethanol
- 2-(2,6-Difluorophenyl)ethanol
Uniqueness
2-(2,6-Dibromophenyl)ethanol is unique due to the presence of two bromine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2-(2,6-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |
Clave InChI |
OOGXGVNXWNODFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)










![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)


